2-(2-methoxyphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide
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Description
2-(2-methoxyphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide is a useful research compound. Its molecular formula is C19H18N2O4S and its molecular weight is 370.42. The purity is usually 95%.
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Scientific Research Applications
Advanced Oxidation Processes in Water Treatment
Advanced Oxidation Processes (AOPs) have been extensively researched for treating water contaminants, including pharmaceutical compounds like acetaminophen. The degradation by-products, kinetics, mechanisms, and biotoxicity of these processes have been a focal point of studies, indicating a significant interest in understanding how complex organic molecules interact in aquatic environments and their potential impact on ecosystems (Qutob et al., 2022).
Pharmacological Activities of Acetamide and Phenoxy Acetamide Derivatives
Research into the chemistry and pharmacological activities of phenoxy acetamide derivatives has underscored their potential as therapeutic candidates. These studies have highlighted the importance of synthetic, semi-synthetic, and natural biologically active substances in developing new pharmaceuticals. The chemical diversity and the associated pharmacological activities offer insights into designing new compounds for improved safety and efficacy (Al-Ostoot et al., 2021).
Analgesic Mechanisms and Metabolism of Acetaminophen
The analgesic effects and metabolism of acetaminophen have been subjects of detailed investigation, revealing complex mechanisms beyond cyclooxygenase inhibition. The transformation into metabolites like AM404 and its interaction with cannabinoid and vanilloid receptors suggest intricate analgesic pathways, offering a blueprint for studying related compounds (Ohashi & Kohno, 2020).
Environmental Impact and Treatment of Pharmaceutical Compounds
The environmental fate, toxicity, and treatment of pharmaceutical compounds like acetaminophen in water bodies have been rigorously reviewed. These reviews cover the occurrence, degradation pathways, and adsorption techniques, providing a comprehensive understanding of how such compounds and their derivatives might behave in various environmental compartments (Igwegbe et al., 2021).
Properties
IUPAC Name |
2-(2-methoxyphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c1-23-14-9-7-13(8-10-14)15-12-26-19(20-15)21-18(22)11-25-17-6-4-3-5-16(17)24-2/h3-10,12H,11H2,1-2H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDDNYXHGMCLCPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)COC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.